molecular formula C25H19ClO3 B14367339 Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- CAS No. 91366-00-6

Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)-

Cat. No.: B14367339
CAS No.: 91366-00-6
M. Wt: 402.9 g/mol
InChI Key: NFNIFNRSWNBIMG-ISKFKSNPSA-N
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Description

Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- is a complex organic compound with a unique structure that combines elements of benzoic acid and anthracene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the anthracene derivative. The esterification reaction is then carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoic acid, 4-chloro-, and 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracene .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzoic acid, 4-chloro-, 1,2,3,4-tetrahydro-1-hydroxybenz(a)anthracen-2-yl ester, (1S-cis)- lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not observed with simpler compounds .

Properties

CAS No.

91366-00-6

Molecular Formula

C25H19ClO3

Molecular Weight

402.9 g/mol

IUPAC Name

[(1S,2R)-1-hydroxy-1,2,3,4-tetrahydrobenzo[a]anthracen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H19ClO3/c26-20-10-7-16(8-11-20)25(28)29-22-12-9-15-5-6-19-13-17-3-1-2-4-18(17)14-21(19)23(15)24(22)27/h1-8,10-11,13-14,22,24,27H,9,12H2/t22-,24-/m1/s1

InChI Key

NFNIFNRSWNBIMG-ISKFKSNPSA-N

Isomeric SMILES

C1CC2=C([C@@H]([C@@H]1OC(=O)C3=CC=C(C=C3)Cl)O)C4=CC5=CC=CC=C5C=C4C=C2

Canonical SMILES

C1CC2=C(C(C1OC(=O)C3=CC=C(C=C3)Cl)O)C4=CC5=CC=CC=C5C=C4C=C2

Origin of Product

United States

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